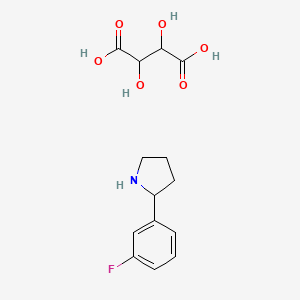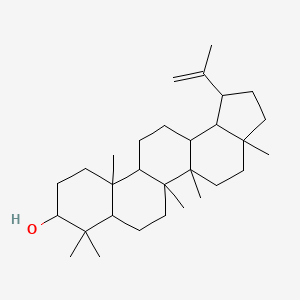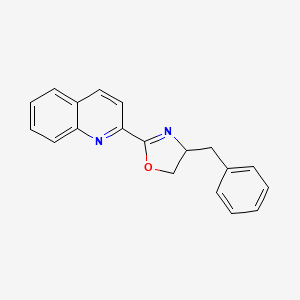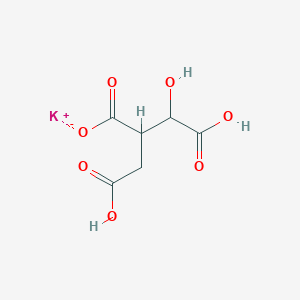
3,4a,8,8-tetramethyl-4-(3-methylpenta-2,4-dienyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4a,8,8-tetramethyl-4-(3-methylpenta-2,4-dienyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol is a complex organic compound with a unique structure. It is characterized by multiple methyl groups and a penta-2,4-dienyl side chain, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4a,8,8-tetramethyl-4-(3-methylpenta-2,4-dienyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol involves multiple steps, including the formation of the naphthalene core and the introduction of the side chains. Common synthetic routes include:
Formation of the Naphthalene Core: This step typically involves cyclization reactions using appropriate precursors.
Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide.
Attachment of the Penta-2,4-dienyl Side Chain: This can be achieved through coupling reactions using dienyl precursors.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the double bonds in the penta-2,4-dienyl side chain.
Substitution: Substitution reactions can occur at the methyl groups or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,4a,8,8-tetramethyl-4-(3-methylpenta-2,4-dienyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol has various applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves interactions with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes. The exact pathways depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-dihydroxy-3,4a,8,8-tetramethyl-4-(3-methylpenta-2,4-dienyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl acetate
- (2S,3S,4R,4aS,8aS)-3,4a,8,8-tetramethyl-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-2,3-diol
Uniqueness
What sets 3,4a,8,8-tetramethyl-4-(3-methylpenta-2,4-dienyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol apart is its specific arrangement of functional groups and side chains, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C20H34O3 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
3,4a,8,8-tetramethyl-4-(3-methylpenta-2,4-dienyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol |
InChI |
InChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3 |
InChI-Schlüssel |
JEZOMVOAWYLQAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B15286348.png)





![4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15286407.png)

![2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid](/img/structure/B15286414.png)


![Tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate](/img/structure/B15286421.png)
![6,6'-Bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2'-bipyridine](/img/structure/B15286439.png)
![N-{2-[2-(Morpholin-4-yl)acetamido]-4-phenylbutanoyl}leucyl-N-[4-methyl-1-(2-methyloxiran-2-yl)-1-oxopentan-2-yl]phenylalaninamide](/img/structure/B15286445.png)
